

Pharmacological Profile of Anecortave Acetate: A Technical Guide

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Compound of Interest		
Compound Name:	Anecortave Acetate	
Cat. No.:	B1667396	Get Quote

Executive Summary

Anecortave acetate is a synthetic cortisene, structurally derived from cortisol acetate, engineered to function as a potent angiogenesis inhibitor while being devoid of significant glucocorticoid receptor-mediated activity.[1][2] Developed primarily for the treatment of exudative (wet) age-related macular degeneration (AMD), its mechanism centers on modulating the extracellular environment to prevent the formation and proliferation of new blood vessels.[1] Anecortave acetate is a prodrug, rapidly converted to its active metabolite, anecortave desacetate. Its anti-angiogenic effect is broad, acting downstream of multiple growth factor signals to inhibit key steps in the neovascularization cascade, primarily through the regulation of extracellular proteases.[2][3] Clinical trials have evaluated its efficacy when administered as a posterior juxtascleral depot (PJD), a method designed to provide sustained drug delivery to the choroid and retina.

Mechanism of Action

Anecortave acetate's primary pharmacological effect is the inhibition of angiogenesis. Unlike targeted therapies that block a single growth factor, it acts downstream at a crucial step common to multiple angiogenic pathways: the degradation of the extracellular matrix (ECM). This process is essential for the migration and proliferation of vascular endothelial cells, which are foundational steps in forming new blood vessels.

The key mechanisms include:



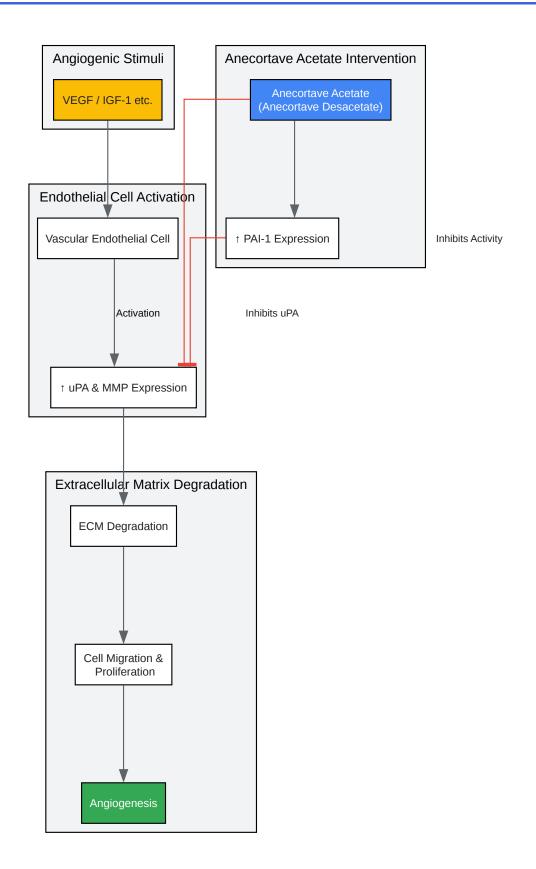




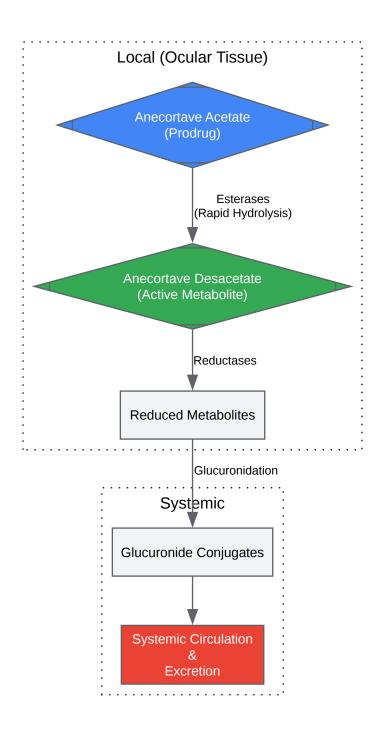
- Inhibition of Proteolytic Enzymes: The active metabolite, anecortave desacetate, inhibits the
 activity of matrix metalloproteinases (MMPs) and the urokinase plasminogen activator (uPA)
 system. These enzymes are critical for breaking down the basement membrane and ECM,
 allowing endothelial cells to move into tissue stroma.
- Upregulation of Protease Inhibitors: Anecortave acetate has been shown to significantly
 increase the expression of Plasminogen Activator Inhibitor-1 (PAI-1), an endogenous
 inhibitor of uPA. This dual action of inhibiting proteases and upregulating their natural
 inhibitors creates a powerful anti-proteolytic environment that is non-conducive to
 angiogenesis.

This multi-faceted mechanism allows **anecortave acetate** to inhibit neovascularization induced by a variety of different angiogenic factors.









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References

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